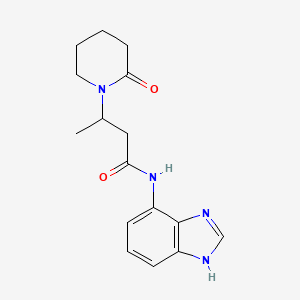
N-(1H-benzimidazol-4-yl)-3-(2-oxopiperidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-4-yl)-3-(2-oxopiperidin-1-yl)butanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-4-yl)-3-(2-oxopiperidin-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the piperidinone moiety: This step might involve the reaction of the benzimidazole intermediate with a piperidinone derivative through nucleophilic substitution or amidation reactions.
Final coupling: The final step could involve coupling the intermediate with a butanamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of automated reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-4-yl)-3-(2-oxopiperidin-1-yl)butanamide can undergo various chemical reactions, including:
Reduction: This could involve the addition of hydrogen atoms, potentially converting ketone groups to alcohols.
Substitution: This might involve replacing one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction might yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-4-yl)-3-(2-oxopiperidin-1-yl)butanamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This could involve binding to the active site of an enzyme or interacting with receptor proteins to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Piperidinone derivatives: Compounds like piperidone, which is used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
N-(1H-benzimidazol-4-yl)-3-(2-oxopiperidin-1-yl)butanamide is unique due to its specific combination of benzimidazole and piperidinone moieties, which might confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
N-(1H-benzimidazol-4-yl)-3-(2-oxopiperidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(20-8-3-2-7-15(20)22)9-14(21)19-13-6-4-5-12-16(13)18-10-17-12/h4-6,10-11H,2-3,7-9H2,1H3,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHXTOOYKFHBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC2=C1N=CN2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-[(2-Phenoxyphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B6915809.png)
![2-[(4-Benzyl-3,3-dimethylpiperazin-1-yl)methyl]-3-methylquinazolin-4-one](/img/structure/B6915822.png)
![N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B6915828.png)
![2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide](/img/structure/B6915836.png)
![N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide](/img/structure/B6915842.png)
![2,5-dimethyl-N-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6915845.png)
![N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-3-(7-methyl-1H-indol-3-yl)propanamide](/img/structure/B6915855.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6915860.png)
![N-[(4-tert-butyl-1-hydroxycyclohexyl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B6915862.png)
![N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide](/img/structure/B6915871.png)
![N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B6915874.png)
![5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B6915888.png)

![(3-Hydroxyquinolin-4-yl)-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]methanone](/img/structure/B6915898.png)
